
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate, also known as Vitamin E TPGS, is a water-soluble form of Vitamin E that has been widely used in scientific research. This compound has numerous applications in various fields, including pharmaceuticals, food, and cosmetics.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is not fully understood. However, it is believed that the compound enhances drug solubility by forming micelles in aqueous solutions. The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell stabilizes the micelle and prevents aggregation.
Biochemische Und Physiologische Effekte
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has been shown to be safe for human consumption. It is metabolized in the liver and excreted in the urine. The compound has antioxidant properties and has been shown to protect cells from oxidative damage. Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has also been shown to enhance the absorption of fat-soluble vitamins, such as Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate A and Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate D.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is its ability to enhance the solubility and bioavailability of poorly soluble drugs. It is also relatively non-toxic and has been shown to be safe for use in humans. However, one limitation of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is its high cost compared to other solubilizing agents.
Zukünftige Richtungen
There are numerous future directions for the use of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS in scientific research. One area of interest is the development of new drug delivery systems using Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS as an emulsifier. Another area of interest is the investigation of the antioxidant properties of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS and its potential use in the prevention of oxidative stress-related diseases. Additionally, research could be conducted on the use of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS in the formulation of functional foods and nutraceuticals.
Synthesemethoden
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS can be synthesized by the esterification of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E succinate and polyethylene glycol (PEG). The reaction is carried out in the presence of a catalyst, such as triethylamine or dimethylaminopyridine. The resulting compound is then purified by column chromatography to obtain pure Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has been extensively studied for its potential applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and docetaxel. Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has also been used as an emulsifier in the formulation of liposomes, microemulsions, and nanoemulsions.
Eigenschaften
CAS-Nummer |
18793-33-4 |
|---|---|
Produktname |
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate |
Molekularformel |
C9H10N2S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate |
InChI |
InChI=1S/C24H36O4/c1-6-8-9-13-19-16-21(25)20(23(26)22(19)24(27)28-7-2)15-14-18(5)12-10-11-17(3)4/h11,14,16,25-26H,6-10,12-13,15H2,1-5H3 |
InChI-Schlüssel |
FKDGCPOFULLHJY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OCC)O)CC=C(C)CCC=C(C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OCC)O)CC=C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




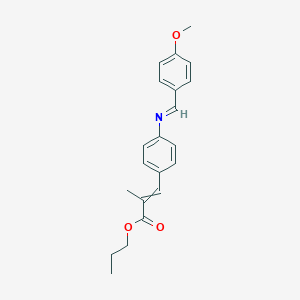
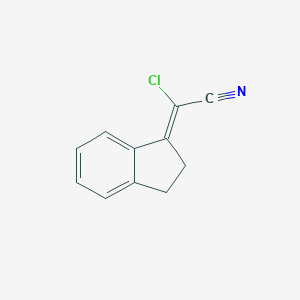
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
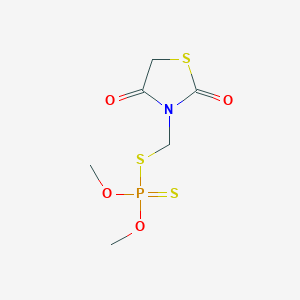
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
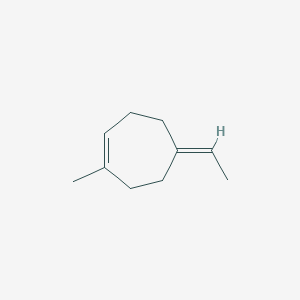
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
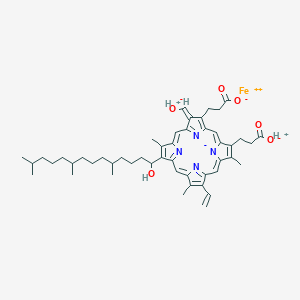
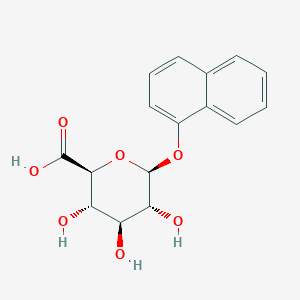
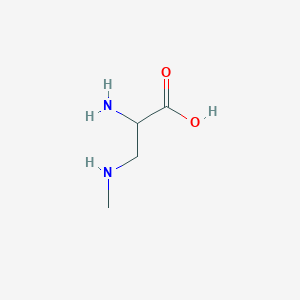
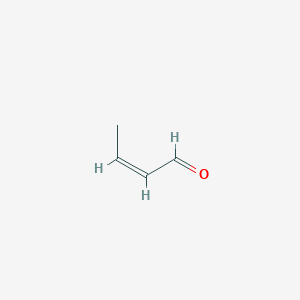
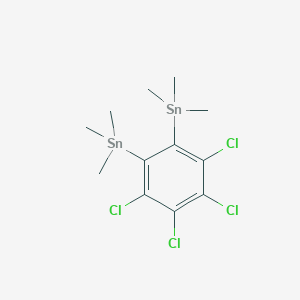
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)